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molecular formula C11H15NO2 B8720865 2-Methyl-6-(2-methyl-propyl)-isonicotinic acid

2-Methyl-6-(2-methyl-propyl)-isonicotinic acid

Cat. No. B8720865
M. Wt: 193.24 g/mol
InChI Key: FEEBBKLMWUZAMB-UHFFFAOYSA-N
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Patent
US08580824B2

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:8]=[C:9](CC(C)C)[N:10]=1)[C:5]([OH:7])=[O:6].C(B1OB(C(C)=C)OB(C(C)=C)O1)(C)=C>>[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][N:10]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(N1)CC(C)C
Step Two
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)B1OB(OB(O1)C(=C)C)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08580824B2

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:8]=[C:9](CC(C)C)[N:10]=1)[C:5]([OH:7])=[O:6].C(B1OB(C(C)=C)OB(C(C)=C)O1)(C)=C>>[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][N:10]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(N1)CC(C)C
Step Two
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)B1OB(OB(O1)C(=C)C)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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